molecular formula C8H6BrN3 B598613 5-Bromoquinazolin-4-amine CAS No. 1201784-87-3

5-Bromoquinazolin-4-amine

Numéro de catalogue: B598613
Numéro CAS: 1201784-87-3
Poids moléculaire: 224.061
Clé InChI: VMJYEOHNMHOAHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This quinazoline derivative features a bromine atom at position 6 and an amine group at position 4. It is synthesized via nucleophilic substitution of 6-bromo-4-chloroquinazoline with amines like thiophen-2-ylmethanamine, achieving yields up to 99% and purity >95% after silica column purification . Its structural framework makes it a key intermediate for Suzuki coupling reactions to generate aryl-substituted quinazolines, such as 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, which exhibits kinase inhibitory activity .

Propriétés

IUPAC Name

5-bromoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJYEOHNMHOAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718770
Record name 5-Bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201784-87-3
Record name 5-Bromo-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201784-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazolin-4-amine typically involves the bromination of quinazolin-4-amine. One common method includes the reaction of quinazolin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromoquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

5-Bromoquinazolin-4-amine has diverse applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 5-Bromoquinazolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

6-Bromoquinazolin-4-amine is compared to brominated heterocyclic amines with distinct core structures:

Compound Core Structure Substituents Key Structural Differences
6-Bromoquinazolin-4-amine Quinazoline Br (C6), NH₂ (C4) Two nitrogen atoms at positions 1 and 3
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 1,2,4-Triazole 3-Bromophenyl (C5), NH₂ (C3) Single aromatic ring with three adjacent nitrogen atoms
4-Amino-5-Chloro-2,1,3-Benzothiadiazole Benzothiadiazole Cl (C5), NH₂ (C4), S atom Sulfur atom integrated into the heterocyclic ring
6-Amino-5-bromoquinoxaline Quinoxaline Br (C5), NH₂ (C6) Two nitrogen atoms in adjacent positions (positions 1 and 2)

Key Insights :

  • The quinazoline core offers a planar structure ideal for intercalation with biological targets like kinases .
  • Triazole derivatives prioritize hydrogen bonding via the NH₂ group, while benzothiadiazoles leverage sulfur for enhanced lipophilicity .

Physicochemical Properties

Table 1 : Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Purity Yield
6-Bromoquinazolin-4-amine C₈H₆BrN₃ 224.06 >95% 99%
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine C₈H₇BrN₄ 253.07 N/A 58–99%
4-Amino-5-Chloro-2,1,3-Benzothiadiazole C₆H₄ClN₃S 185.63 N/A N/A
6-Amino-5-bromoquinoxaline C₈H₆BrN₃ 224.06 N/A N/A

Notes:

  • Quinazoline derivatives exhibit high purity (>95%) due to efficient silica column purification .
  • Triazole analogs show variable yields depending on substituents and reaction conditions .

Key Findings :

  • Triazole analogs show moderate anticancer activity (IC₅₀ ~10–50 μM) against MCF-7 cells .

Activité Biologique

5-Bromoquinazolin-4-amine is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

This compound has the molecular formula C8H6BrN3C_8H_6BrN_3 and a molecular weight of 220.05 g/mol. The presence of a bromine atom at the 5-position of the quinazoline ring enhances its reactivity and biological profile.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the amine group are critical for binding to these targets, leading to inhibition or modulation of their activity.

Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in many signaling pathways involved in cancer and other diseases.
  • Receptor Modulation : It may also interact with various receptors, influencing cellular signaling and function.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in breast cancer cells; inhibits proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveShows potential in protecting neurons from oxidative stress

Case Study: Anticancer Potential

A study published in Molecules examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells. Mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Toxicity and Safety Profile

While this compound shows promising biological activities, its safety profile is essential for therapeutic applications. Preliminary toxicity assessments indicate that it may cause mild irritation upon contact but does not exhibit chronic toxicity in animal models . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the common synthetic routes for preparing 5-bromoquinazolin-4-amine derivatives?

A two-step methodology is often employed: (1) Substitution of the 4-chloro group in 6-bromo-4-chloroquinazoline with amines (e.g., thiophen-2-ylmethanamine) in DMF using Hunig’s base as a catalyst. The reaction proceeds at room temperature for 2 hours, followed by purification via silica column chromatography with ethyl acetate/hexanes gradients . (2) Subsequent Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) under microwave conditions (150°C, 1 hour) using Pd(PPh₃)₄ as a catalyst .

Q. How is the purity and structural integrity of synthesized this compound derivatives validated?

LCMS with trifluoroacetic acid-modified mobile phases (acetonitrile/water gradients) and dual detection methods (UV diode array at 254 nm and mass spectrometry) ensure >95% purity. Structural confirmation relies on 1H^1H NMR (e.g., aromatic proton resonances at δ 6.09–8.99 ppm) and 13C^13C NMR (e.g., carbonyl signals at δ 159.05 ppm) .

Q. What spectroscopic techniques are critical for characterizing substituent effects on this compound?

X-ray crystallography resolves steric/electronic interactions of substituents (e.g., 4-bromophenyl groups), while UV-Vis spectroscopy evaluates solvent-dependent photophysical properties (e.g., polarity-induced shifts in λmax) .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura cross-couplings of this compound derivatives?

Microwave-assisted synthesis (e.g., 150°C for 1 hour) enhances reaction efficiency by improving aryl boronic acid coupling. Pre-activation of Pd(PPh₃)₄ with Na₂CO₃ and rigorous exclusion of oxygen mitigate catalyst deactivation. Yields improve from 58% to >80% with optimized stoichiometry (1:1.5 molar ratio of boronic acid to substrate) .

Q. What strategies address contradictory bioactivity data in this compound-based kinase inhibitors?

Discrepancies may arise from assay conditions (e.g., ATP concentration variations) or substituent stereoelectronic effects. For example, introducing morpholinyl or tert-butyl groups at the 2-position enhances selectivity for CLK kinases by occupying hydrophobic pockets, as shown in CDC2-like kinase inhibition studies . Validate using isoform-specific enzymatic assays and molecular docking simulations .

Q. How do substituents at the quinazoline core influence anti-inflammatory activity?

Electron-withdrawing groups (e.g., Br at position 5) increase electrophilicity, enhancing interactions with COX-2 catalytic sites. In contrast, bulky substituents (e.g., 4-methoxyphenyl) reduce solubility but improve membrane permeability. Structure-activity relationship (SAR) studies recommend balancing lipophilicity (cLogP <3) and polar surface area (<90 Ų) for optimal bioavailability .

Q. What computational methods predict the binding affinity of this compound derivatives to kinase targets?

Molecular dynamics simulations (e.g., AMBER or GROMACS) model ligand-receptor interactions, focusing on hydrogen bonding with hinge-region residues (e.g., Glu172 in CLK1) and π-π stacking with Phe241. Free energy perturbation (FEP) calculations quantify substituent contributions to binding ΔG, guiding rational design .

Methodological Considerations

Q. How to mitigate environmental risks during large-scale synthesis of this compound intermediates?

Brominated byproducts (e.g., 4-bromoaniline) require segregated waste storage and treatment via professional biohazard agencies. Solvent recovery systems (e.g., DMF distillation) minimize ecological footprint .

Q. What are the pitfalls in interpreting LCMS data for this compound analogs?

Trifluoroacetic acid (TFA) in mobile phases can suppress ionization, leading to false-negative MS signals. Use formic acid as an alternative or employ post-column neutralization. Confirm molecular ions via high-resolution mass spectrometry (HRMS) with <5 ppm error .

Q. How to design a SAR study for this compound derivatives targeting neurodegenerative pathways?

Prioritize substituents with known blood-brain barrier (BBB) permeability (e.g., methyl, trifluoromethyl). In vitro neuroprotection assays (e.g., SH-SY5Y cell models of oxidative stress) paired with in silico BBB prediction tools (e.g., SwissADME) validate CNS-targeted candidates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.